N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide
Description
N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide is a synthetic organic compound characterized by a central ethanamide group linked to a phenyl ring substituted with a 2-chloro-3-oxocyclohex-1-enylamino moiety.
Properties
IUPAC Name |
N-[4-[(2-chloro-3-oxocyclohexen-1-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9(18)16-10-5-7-11(8-6-10)17-12-3-2-4-13(19)14(12)15/h5-8,17H,2-4H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXAGVUXIZJTDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C(=O)CCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring is synthesized through a series of reactions, starting with the chlorination of cyclohexanone.
Amination: The chloro-substituted cyclohexenone is then reacted with aniline under controlled conditions to form the intermediate compound.
Amidation: The final step involves the reaction of the intermediate with acetic anhydride to form the ethanamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide
- Key Differences : Lacks the 2-chloro substituent present in the target compound.
- Impact : The absence of chlorine reduces molecular weight (MW: ~265 vs. ~300 estimated for the target) and alters electronic properties. The chloro group in the target compound may enhance electrophilicity, influencing reactivity in substitution reactions or binding interactions.
- Synthesis: Commercially available (95% purity) via methods involving cyclohexenone intermediates and aromatic amination .
N-(4-Hydroxyphenyl)ethanamide (Paracetamol)
- Key Differences: Contains a hydroxyl group instead of the chloro-cyclohexenylamino group.
- Impact : The hydroxyl group increases solubility in aqueous media (logP ~0.5) compared to the hydrophobic chloro-cyclohexenyl substituent (logP likely >2). Paracetamol’s COX enzyme inhibition contrasts with the target compound’s undefined bioactivity .
N-Phenylbenzamide (PB)
- Key Differences : Replaces the ethanamide group with a benzamide and lacks the cyclohexenyl-chloro moiety.
- Mass spectrometry studies show PB and HPE (N-(4-hydroxyphenyl)ethanamide) exhibit distinct ion intensity profiles due to structural variations, suggesting the target compound’s chloro-cyclohexenyl group would similarly influence analytical behavior .
2-Cyano-N-(4-sulfamoylphenyl)ethanamide Derivatives (e.g., 13a–13d)
- Key Differences: Feature sulfamoyl and cyano groups instead of the chloro-cyclohexenylamino group.
- The target compound’s chloro and ketone groups could favor different interactions, such as covalent binding via nucleophilic substitution .
Atenolol (β1-Adrenoceptor Antagonist)
- Key Differences: Contains a hydroxy-isopropylamino-propanoxy substituent on the phenyl ring.
- Notably, atenolol lacks caspase-9 inhibition, a property observed in β-blockers with bulkier substituents .
Data Table: Structural and Functional Comparison
Biological Activity
N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide, also known by its CAS number 1022891-73-1, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the following:
- Molecular Formula : C14H15ClN2O2
- Molecular Weight : 278.73 g/mol
- IUPAC Name : N-[4-[(2-chloro-3-oxocyclohexen-1-yl)amino]phenyl]acetamide
This structure includes a chloro-substituted cyclohexenone ring linked to an aniline moiety and an ethanamide group, which may influence its biological activity.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. The specific biochemical pathways involved are currently under investigation, but preliminary studies suggest potential roles in:
- Antimicrobial Activity : The compound may exhibit inhibitory effects against certain bacterial strains.
- Anticancer Properties : Research indicates a possible cytotoxic effect on tumor cells, warranting further exploration in oncological applications.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of various compounds similar to this compound revealed that derivatives of such compounds could exhibit selective toxicity against tumor cells while sparing normal cells. Although specific data for this compound is limited, the structural similarities suggest it may possess comparable properties .
Antimicrobial Activity
Research indicates that compounds with similar structural motifs have shown promising antimicrobial activity. For instance, derivatives containing the 3-formylchromone structure have demonstrated efficacy against Helicobacter pylori and other pathogens . This points to a potential for this compound to be explored for similar applications.
Clinical Relevance
While direct clinical studies on this compound are sparse, related compounds have been investigated for their therapeutic potential in treating conditions such as psoriasis and other inflammatory diseases . The ongoing exploration of similar chemical entities suggests a pathway for future clinical applications.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H15ClN2O2 |
| Molecular Weight | 278.73 g/mol |
| IUPAC Name | N-[4-[(2-chloro-3-oxocyclohexen-1-yl)amino]phenyl]acetamide |
| Potential Activities | Antimicrobial, Anticancer |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the structural stability of N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide under stress conditions?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with photodiode array detection is widely used for stability-indicating assays. Forced degradation studies under acidic, alkaline, oxidative, and thermal conditions can identify degradation products. Validation parameters (e.g., specificity, linearity, precision) should adhere to ICH guidelines . X-ray crystallography, as demonstrated for structurally similar ethanamide derivatives, can resolve spatial arrangements and confirm hydrogen bonding patterns (e.g., O–H···N interactions) critical for stability .
Q. How can the solubility and physicochemical properties of this compound be systematically evaluated for preclinical studies?
- Methodological Answer : Use supercritical carbon dioxide (scCO₂) solubility assays with gravimetric or spectroscopic quantification. Thermodynamic modeling (e.g., PCP-SAFT equation of state) can correlate experimental solubility data with temperature and pressure variables. This approach has been validated for ethanamide analogs like N-(4-ethoxyphenyl)ethanamide .
Q. What synthetic routes are feasible for introducing the 2-chloro-3-oxocyclohex-1-enyl moiety into the ethanamide backbone?
- Methodological Answer : Coupling reactions between 2-chloro-3-oxocyclohex-1-enylamine and 4-aminophenylacetamide precursors via carbodiimide-mediated amidation. Reaction optimization should include pH control (6.5–7.5) and inert atmosphere to prevent oxidation of the cyclohexenyl group, as seen in analogous syntheses of chloro-substituted acetamides .
Advanced Research Questions
Q. How does the 2-chloro substitution on the cyclohexenyl ring influence the compound’s molecular interactions with biological targets?
- Methodological Answer : Molecular docking and dynamics simulations can map steric and electronic effects of the chloro group on binding affinity. For example, in β-adrenoceptor antagonists like atenolol (a structurally related ethanamide), the chloro group may enhance hydrophobic interactions with receptor pockets while altering conformational flexibility . Comparative crystallographic studies (e.g., CCDC database analogs) can validate docking predictions .
Q. What experimental strategies can resolve contradictions in cytotoxicity data across different cancer cell lines?
- Methodological Answer : Use orthogonal assays (e.g., caspase-9 inhibition, mitochondrial permeability transition pore [mPTP] assays) to differentiate apoptotic vs. non-apoptotic mechanisms. For ethanamide derivatives, discrepancies in cytotoxicity often arise from cell-specific metabolic activation or off-target effects on cyclophilin D, a regulator of mPTP . Dose-response profiling with selective inhibitors (e.g., cyclosporin-A) can clarify mechanistic pathways.
Q. How can in silico models predict metabolic pathways and potential toxicity of this compound?
- Methodological Answer : Apply quantitative structure-property relationship (QSPR) models using descriptors like logP, polar surface area, and electron-withdrawing substituent effects. Machine learning algorithms (e.g., support vector regression) trained on ethanamide solubility and metabolic stability data can predict hepatic clearance and reactive metabolite formation . Validate predictions with in vitro microsomal stability assays.
Q. What role do π-π stacking and hydrogen bonding play in the crystallographic packing of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., Stoe IPDS diffractometer) reveals intermolecular interactions. For example, in V-shaped ethanamide derivatives, π-π stacking between aromatic rings and O–H···N hydrogen bonds stabilize crystal lattices. Symmetry operations (e.g., monoclinic space groups) and Hirshfeld surface analysis quantify these interactions .
Methodological Considerations for Data Interpretation
- Contradiction Analysis : When conflicting data arise (e.g., variable IC₅₀ values), validate assay conditions (pH, solvent, cell passage number) and confirm compound purity via NMR and mass spectrometry. Cross-reference findings with structurally validated analogs (e.g., PBR28 or PK11195 derivatives) .
- Advanced Characterization : Pair experimental data (e.g., HPLC retention times, crystallographic coordinates) with computational tools (Gaussian for DFT calculations, PyMOL for visualization) to build a cohesive mechanistic narrative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
